Amylmetacresol

Local Anesthesia Pain Management Voltage-Gated Sodium Channels

Amylmetacresol uniquely combines antimicrobial and local-analgesic mechanisms—blocking voltage-gated sodium channels 10-20x more potently than lidocaine while disrupting microbial membranes. It achieves >99.9% CFU reduction against S. pyogenes and H. influenzae within 10 min and demonstrates broad-spectrum virucidal activity, including against CMV (not affected by hexylresorcinol). Procurement of ≥98% purity ensures rapid symptomatic relief and antimicrobial efficacy. Its synergism with berberine against E. faecalis makes it a strategic choice for antimicrobial-resistance research.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 53043-14-4
Cat. No. B7820747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylmetacresol
CAS53043-14-4
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C=C(C=C1)C)O
InChIInChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3
InChIKeyCKGWFZQGEQJZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot soluble

Structure & Identifiers


Interactive Chemical Structure Model





Amylmetacresol (CAS 53043-14-4): Scientific Baseline and Antiseptic Classification


Amylmetacresol (AMC), chemically 5-methyl-2-pentylphenol, is a substituted phenolic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol [1]. It is classified as a topical antiseptic agent, functioning primarily through the denaturation of microbial proteins and disruption of cell membranes [2]. The compound is practically insoluble in water but demonstrates high solubility in organic solvents including ethanol (96%) and acetone, which is critical for its formulation in pharmaceutical preparations such as throat lozenges and mouthwashes . Its established role as an active pharmaceutical ingredient (API) in over-the-counter products, most notably in combination with 2,4-dichlorobenzyl alcohol, provides the foundational context for understanding its specific value in procurement decisions [3].

Amylmetacresol (CAS 53043-14-4): Scientific Rationale Against In-Class Generic Substitution


Substituting amylmetacresol with other phenolic antiseptics or in-class compounds without rigorous analysis is scientifically unsound due to its unique, dual-modal action and quantifiable differences in potency. Unlike many simple antiseptics, amylmetacresol demonstrates a dual mechanism: it disrupts microbial cell membranes and also blocks voltage-gated sodium channels, providing a local anesthetic-like effect that directly contributes to symptomatic relief of pain [1]. This combination of antiseptic and analgesic properties is not a class-wide feature. Furthermore, its potency in blocking sodium channels is 10- to 20-fold higher than that of the standard local anesthetic lidocaine, a key differentiator from other compounds like hexylresorcinol, which shares this activity but may differ in antimicrobial spectrum or pharmacokinetics [2]. Therefore, selecting a generic alternative without verifying these specific, quantifiable performance metrics risks compromising both antimicrobial efficacy and the speed of symptomatic relief in the final formulated product.

Amylmetacresol (CAS 53043-14-4): Quantifiable Evidence for Scientific Selection


Amylmetacresol (CAS 53043-14-4) vs. Lidocaine: Quantified Superiority in Sodium Channel Blockade

Amylmetacresol (AMC) exhibits a dual mechanism of action, functioning as both an antiseptic and a local anesthetic. A key differentiator is its potency in blocking voltage-gated neuronal sodium channels, which is critical for the rapid relief of sore throat pain. In a direct electrophysiological study, AMC was 10- to 20-fold more potent than lidocaine, a standard local anesthetic, in blocking sodium inward current [1]. This quantifiable advantage translates to a more effective and faster-acting analgesic component in topical formulations compared to those relying on lidocaine or compounds without this specific activity.

Local Anesthesia Pain Management Voltage-Gated Sodium Channels

Amylmetacresol (CAS 53043-14-4) in AMC/DCBA Formulations vs. Placebo: Validated Pain Relief in Clinical Trials

The combination of amylmetacresol and 2,4-dichlorobenzyl alcohol (AMC/DCBA) in a lozenge formulation has been rigorously evaluated for its analgesic efficacy in multiple randomized controlled trials (RCTs). A systematic review and meta-analysis of these RCTs confirmed that AMC/DCBA lozenges were statistically and clinically superior to placebo for the relief of acute sore throat pain [1]. For example, in a double-blind RCT, the AMC/DCBA lozenge provided significant pain reduction compared to placebo within a short timeframe [2]. This clinical validation distinguishes AMC/DCBA-containing products from other over-the-counter antiseptic lozenges that lack such robust, comparator-based evidence for symptomatic relief.

Pharyngitis Analgesia Clinical Trial Sore Throat

Amylmetacresol (CAS 53043-14-4) in AMC/DCBA Lozenges: Quantified Broad-Spectrum Bactericidal Activity

The bactericidal efficacy of an amylmetacresol/2,4-dichlorobenzyl alcohol (AMC/DCBA) lozenge has been quantified against a panel of clinically relevant oropharyngeal pathogens. In vitro exposure to a dissolved lozenge resulted in a greater than 99.9% reduction (>3 log10 CFU/mL) in all tested bacterial species within 10 minutes [1]. Specific log10 reductions at the 1-minute timepoint included 5.7 ± 0.1 for Streptococcus pyogenes and 6.1 ± 0.1 for Haemophilus influenzae, demonstrating extremely rapid kill kinetics [1]. This quantitative performance data provides a clear, measurable benchmark for antimicrobial activity that can be compared against other antiseptic agents or formulations during the product development phase.

Antimicrobial Activity Bactericidal Pharyngitis Oropharyngeal Pathogens

Amylmetacresol (CAS 53043-14-4) vs. Hexylresorcinol: Comparative Antiviral Activity Profile

While both amylmetacresol (in combination with 2,4-dichlorobenzyl alcohol) and hexylresorcinol are used in sore throat remedies, their antiviral spectra differ. In a head-to-head comparison study, an AMC/DCBA lozenge demonstrated virucidal effects against both parainfluenza virus type 3 and cytomegalovirus (CMV) [1]. In contrast, a hexylresorcinol lozenge showed virucidal activity only against parainfluenza virus and not against CMV [1]. This difference in spectrum of antiviral activity is a critical selection factor when targeting specific viral etiologies of upper respiratory tract infections.

Antiviral Activity Virucidal Respiratory Viruses Head-to-Head Study

Amylmetacresol (CAS 53043-14-4) Synergism with Berberine: Reduced MIC Against Enterococcus faecalis

The antimicrobial potential of amylmetacresol can be significantly enhanced through combination therapy, providing a quantifiable advantage over single-agent use. A study investigating the combination of amylmetacresol with berberine against Enterococcus faecalis found that while each agent had weak effects alone (MIC of 512 μg/mL for berberine and 0.0233% for amylmetacresol), their combination exhibited a synergistic antibacterial effect [1]. This synergism was also observed against biofilm-associated E. faecalis, where the combination altered the biofilm structure more effectively than either agent alone [1]. This provides a strong, data-driven rationale for selecting amylmetacresol for combination-based antimicrobial research and development.

Drug Synergism Enterococcus faecalis Biofilm Minimum Inhibitory Concentration

Amylmetacresol (CAS 53043-14-4): Data-Driven Application Scenarios for Research and Industrial Procurement


Formulation of Fast-Acting, Multi-Symptom Relief Throat Lozenges

The combined evidence from Sections 3.1 and 3.2 directly supports the use of amylmetacresol in formulations targeting both the infectious (viral/bacterial) and symptomatic (pain) aspects of pharyngitis. Its 10-20x higher anesthetic potency relative to lidocaine [1] and the clinically validated analgesic efficacy of AMC/DCBA lozenges over placebo [2] make it an ideal candidate for products claiming rapid and effective pain relief alongside antimicrobial action. Procurement for this scenario should prioritize amylmetacresol with high purity suitable for oral dosage forms.

Development of Broad-Spectrum Oropharyngeal Antiseptics

As demonstrated in Section 3.3, an AMC/DCBA formulation provides a greater than 99.9% reduction in CFUs for key oropharyngeal pathogens, including S. pyogenes and H. influenzae, within 10 minutes [3]. This robust, quantifiable bactericidal activity against a defined panel of clinically relevant species justifies its selection as the active pharmaceutical ingredient (API) in new antiseptic mouthwashes, sprays, or gels designed for broad-spectrum control of oral microflora. Sourcing decisions should be guided by this specific performance data to ensure the final product meets efficacy benchmarks.

Research into Antiviral Combination Therapies and Formulations

The differentiated antiviral profile of amylmetacresol, particularly its activity against both parainfluenza virus and cytomegalovirus (CMV) in contrast to the narrower spectrum of hexylresorcinol [4], positions it as a valuable tool for virology research. Investigators studying broad-spectrum virucidal agents or developing combination therapies for respiratory infections should consider amylmetacresol as a core component. Its activity against CMV, a virus not affected by hexylresorcinol, offers a unique and testable hypothesis for targeting a wider array of viral throat infections.

Exploration of Synergistic Antimicrobial Formulations

For research programs aimed at combating antimicrobial resistance or targeting biofilm-associated infections, the data in Section 3.5 provide a compelling rationale. The proven in vitro synergism between amylmetacresol and berberine against E. faecalis [5] can be leveraged to design experiments exploring lower-dose, higher-efficacy combinations. This makes high-purity amylmetacresol a strategic procurement item for academic and industrial labs focused on developing novel, potent antimicrobial combinations against resilient pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amylmetacresol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.